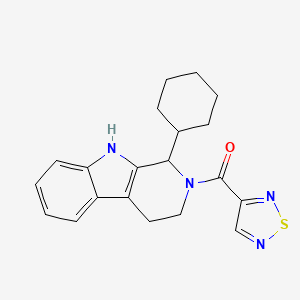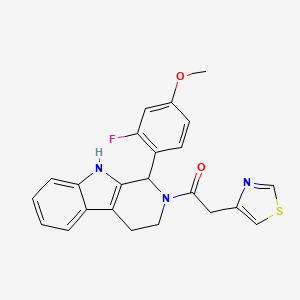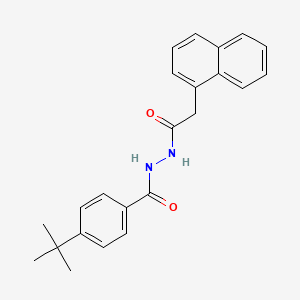![molecular formula C16H15N5O2 B6015236 2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6015236.png)
2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, commonly known as MPP, is a chemical compound that belongs to the class of pyridopyrimidine derivatives. MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
MPP exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MPP has been found to exhibit selective inhibitory activity against CDKs, with minimal effects on other kinases. It has also been found to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, MPP also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
Future Directions
There are several future directions for the research on MPP, including the development of more potent and selective CDK inhibitors based on the structure of MPP. The potential use of MPP in combination with other anticancer drugs for improved efficacy and reduced toxicity is also an area of interest. Furthermore, the use of MPP as a tool for studying the role of CDKs in various biological processes is an area of potential research. Overall, the research on MPP has the potential to lead to the development of new and improved therapies for cancer and other diseases.
Synthesis Methods
MPP can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with 2-aminopyridine to form a pyridopyrimidine intermediate. This intermediate is then reacted with morpholine and acetic anhydride to yield MPP. The synthesis method of MPP has been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
MPP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit potent inhibitory activity against a class of enzymes called cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. MPP has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
properties
IUPAC Name |
2-morpholin-4-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-13-12(11-1-4-17-5-2-11)3-6-18-14(13)19-16(20-15)21-7-9-23-10-8-21/h1-6H,7-10H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCPFDBUPGZKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6015156.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)

![N-{[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6015187.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)


![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)


![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![5-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B6015250.png)